molecular formula C11H18N2 B2551404 1-(4-Tert-butylpyridin-2-yl)ethanamine CAS No. 1824171-88-1

1-(4-Tert-butylpyridin-2-yl)ethanamine

Cat. No.: B2551404
CAS No.: 1824171-88-1
M. Wt: 178.279
InChI Key: VEPUMDDXHDMPBN-UHFFFAOYSA-N
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Description

1-(4-Tert-butylpyridin-2-yl)ethanamine is a substituted pyridine derivative featuring a tert-butyl group at the 4-position of the pyridine ring and an ethanamine moiety at the 2-position. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol.

Properties

IUPAC Name

1-(4-tert-butylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(12)10-7-9(5-6-13-10)11(2,3)4/h5-8H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUMDDXHDMPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylpyridin-2-yl)ethanamine typically involves the alkylation of 4-tert-butylpyridine with an appropriate alkylating agent. One common method is the reaction of 4-tert-butylpyridine with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Tert-butylpyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key physical and chemical properties of 1-(4-tert-butylpyridin-2-yl)ethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight pKa (Predicted) logP (Predicted) Key Features
This compound C₁₁H₁₈N₂ 178.28 ~8.5 ~2.1 Bulky tert-butyl group, basic amine
1-(4-Tert-butylpyridin-2-yl)ethanone C₁₁H₁₅NO 177.24 3.92 ~2.5 Ketone analog, lower basicity
(R)-1-(Pyridin-2-yl)ethanamine C₇H₁₀N₂ 122.17 ~9.0 ~0.3 Smaller substituent, chiral center
2-(4-Tert-Butylphenyl)ethylamine C₁₂H₁₉N 177.29 ~10.2 ~3.0 Benzene ring, higher lipophilicity
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine C₉H₁₀FN₂S 196.25 ~7.8 ~1.8 Fluorinated heterocycle, AChE inhibitor

Key Comparative Insights

Electronic and Steric Effects
  • Tert-butyl vs. Smaller Substituents : The tert-butyl group in the target compound enhances steric hindrance compared to simpler analogs like (R)-1-(pyridin-2-yl)ethanamine. This bulk may reduce reactivity in nucleophilic substitutions but improve binding to hydrophobic pockets in biological targets .
  • Pyridine vs. Benzene Rings: Replacing the pyridine ring (as in 2-(4-tert-butylphenyl)ethylamine) with a benzene ring increases logP from ~2.1 to ~3.0, indicating greater lipophilicity.
Pharmacological Potential
  • AChE Inhibition : Derivatives like (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine exhibit acetylcholinesterase (AChE) inhibitory activity, with carbamate analogs showing pseudoirreversible binding . The tert-butyl group in the target compound could similarly enhance membrane permeability or target affinity, though experimental validation is needed.
  • Chirality : Unlike the racemic mixtures common in ethanamine derivatives, enantiopure analogs (e.g., (R)-configured compounds) often show improved selectivity and potency, suggesting that the target compound’s stereochemistry (if resolved) could be critical .

Challenges and Opportunities

  • Solubility Limitations : The tert-butyl group may reduce aqueous solubility, necessitating formulation strategies for pharmacological applications.
  • Unexplored Bioactivity : While fluorinated and heterocyclic analogs show promise in neurodegenerative disease research (e.g., AChE inhibition), the target compound’s biological profile remains unstudied .

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